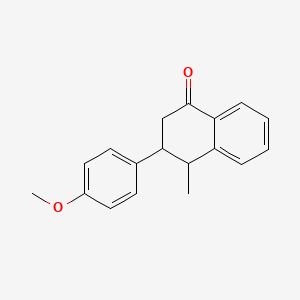
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalenone core structure with a 4-methoxyphenyl and a 4-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and appropriate phenyl and methyl substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar core structure but differ in their substituents and specific chemical properties.
Benzopyrans: Another class of compounds with structural similarities, often studied for their biological activities.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
This article provides a comprehensive overview of 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-4-methyl-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61696-83-1 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H18O2/c1-12-15-5-3-4-6-16(15)18(19)11-17(12)13-7-9-14(20-2)10-8-13/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
AHCQKTUUPNBNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
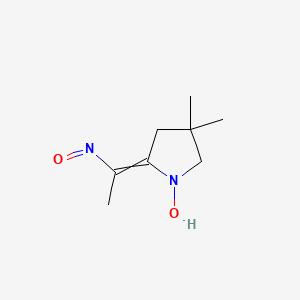
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
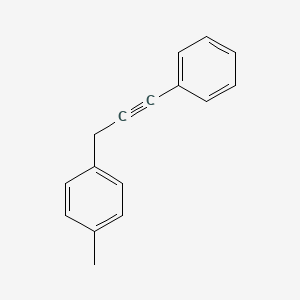
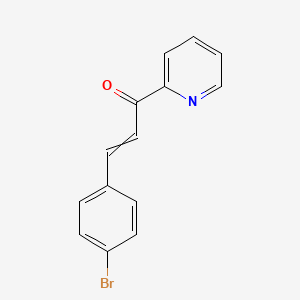
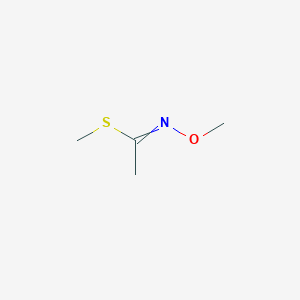
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
![5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14568853.png)
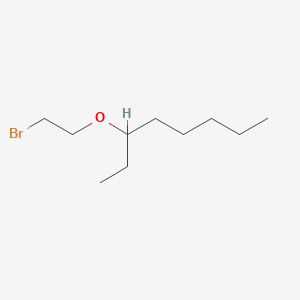
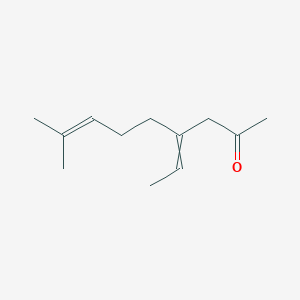
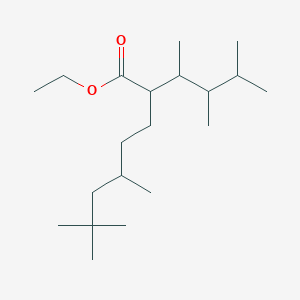
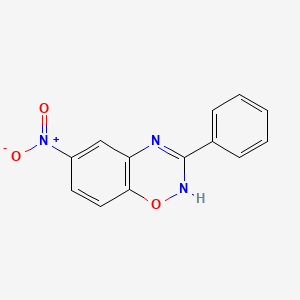
![2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol](/img/structure/B14568882.png)
